tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound belonging to the family of spiro compounds. These compounds are characterized by their unique structural arrangement, which contains two or more rings sharing a common atom. Tert-Butyl 6-oxo-2-azaspiro[4
Mechanism of Action
Action Environment
The action, efficacy, and stability of TBOA can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with TBOA, and the temperature. For instance, TBOA is stored at a temperature between 2-8°C in a sealed and dry environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate involves multiple steps. One efficient and scalable synthetic route includes the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a starting material. This compound is treated with Dess-Martin periodinane in dichloromethane at 0°C to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthetic routes mentioned above can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to form this compound.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major product formed from the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is this compound .
Scientific Research Applications
Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent for the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation.
Biology: The compound has been studied as a glutamate transporter inhibitor, which plays a crucial role in brain function.
Medicine: Its potential as a pharmacophore for drug discovery has been explored due to its unique structural properties.
Industry: The compound’s unique spiro structure makes it valuable for various industrial applications, including the synthesis of novel materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound is used for the preparation of γ-butyrolactone derivatives and shares a similar spiro structure.
tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate: Another spiro compound with similar structural features.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: A related spiro compound used in various chemical reactions.
Uniqueness
Tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spiro structure, which provides distinct chemical and biological properties. Its role as a glutamate transporter inhibitor further distinguishes it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUSPTFCKSODAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060619-91-0 |
Source
|
Record name | tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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